

Pharmacokinetic Profile of Antitumor agent-116

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The pharmacokinetic parameters of **Antitumor agent-116** were evaluated in mice, rats, and dogs following intravenous (IV) and oral (PO) administration. The compound exhibits moderate to high clearance and a variable oral bioavailability across the species tested.

Table 1: Single-Dose Pharmacokinetic Parameters of

Antitumor agent-116 in Mice

Parameter	IV (1 mg/kg)	PO (10 mg/kg)
Cmax (ng/mL)	258 ± 45	189 ± 33
Tmax (h)	0.08	0.5
AUC ₀ -inf (ng·h/mL)	165 ± 21	430 ± 78
t½ (h)	1.8 ± 0.3	2.1 ± 0.4
CL (mL/min/kg)	101 ± 13	-
Vdss (L/kg)	1.5 ± 0.2	-
F (%)	-	26 ± 5

Table 2: Single-Dose Pharmacokinetic Parameters of Antitumor agent-116 in Rats



Parameter	IV (2 mg/kg)	PO (20 mg/kg)
Cmax (ng/mL)	490 ± 88	355 ± 62
Tmax (h)	0.1	1.0
AUC₀-inf (ng⋅h/mL)	780 ± 115	2980 ± 550
t½ (h)	2.5 ± 0.5	3.0 ± 0.6
CL (mL/min/kg)	43 ± 6.4	-
Vdss (L/kg)	1.1 ± 0.15	-
F (%)	-	38 ± 7

Table 3: Single-Dose Pharmacokinetic Parameters of

Antitumor agent-116 in Dogs

Parameter	IV (2 mg/kg)	PO (10 mg/kg)
Cmax (ng/mL)	850 ± 150	210 ± 40
Tmax (h)	0.1	2.0
AUC₀-inf (ng⋅h/mL)	1250 ± 210	1850 ± 320
t½ (h)	3.1 ± 0.7	4.5 ± 0.9
CL (mL/min/kg)	27 ± 4.1	-
Vdss (L/kg)	0.9 ± 0.1	-
F (%)	-	30 ± 6

Experimental ProtocolsIn Vivo Pharmacokinetic Studies

- Animal Models: Male CD-1 mice (8 weeks old), Sprague-Dawley rats (250-300g), and Beagle dogs (8-10kg) were used. Animals were fasted overnight prior to dosing.
- Dosing:



- Intravenous (IV): Antitumor agent-116 was formulated in a solution of 10% DMSO, 40%
 PEG300, and 50% saline. It was administered as a bolus dose via the tail vein (mice, rats) or cephalic vein (dogs).
- Oral (PO): The compound was suspended in 0.5% methylcellulose and administered via oral gavage.
- Blood Sampling:
 - \circ Serial blood samples (approximately 50 μ L for rodents, 200 μ L for dogs) were collected from the saphenous vein at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
 - Samples were collected into K₂EDTA-coated tubes and immediately placed on ice.
 - Plasma was separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

Bioanalytical Method for Plasma Sample Analysis

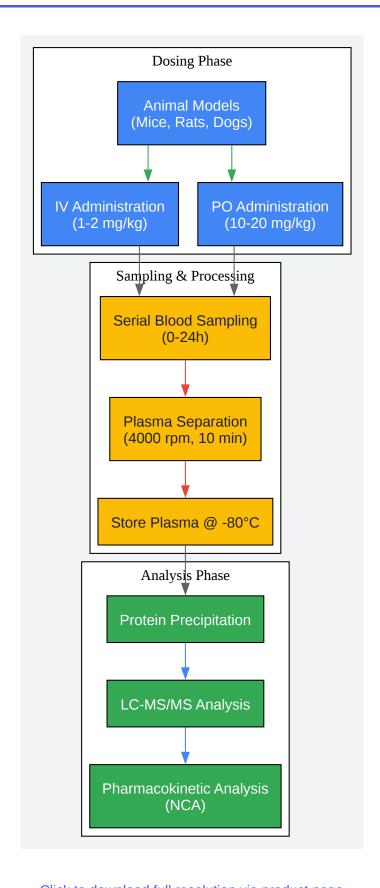
- Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
- Sample Preparation:
 - Thaw plasma samples on ice.
 - \circ To 20 μ L of plasma, add 80 μ L of acetonitrile containing an internal standard (e.g., a structurally similar compound).
 - Vortex the mixture for 2 minutes to precipitate proteins.
 - Centrifuge at 13,000 rpm for 15 minutes at 4°C.
 - Transfer the supernatant to a clean 96-well plate for injection into the LC-MS/MS system.
- LC-MS/MS Conditions:



- Chromatography: A C18 reverse-phase column was used with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
- Mass Spectrometry: Analysis was performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) was used to detect the parent and product ions of **Antitumor agent-116** and the internal standard.
- Data Analysis:
 - Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA)
 with industry-standard software (e.g., Phoenix WinNonlin).

Visualizations

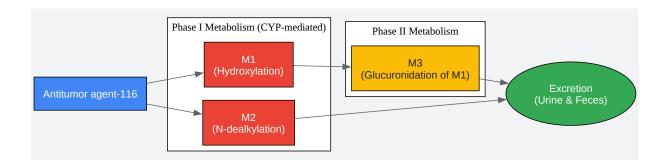




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Caption: Preclinical in vivo pharmacokinetic experimental workflow.

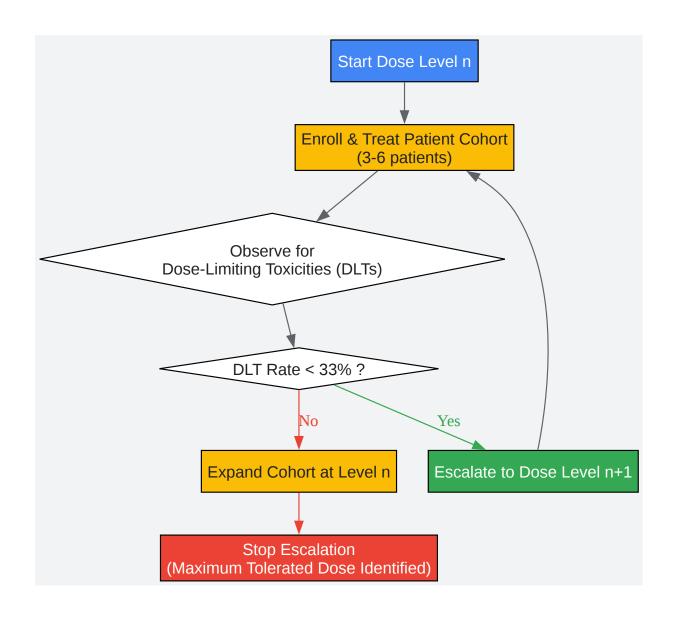




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Caption: Hypothetical metabolic pathway for **Antitumor agent-116**.





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Caption: Logical flow for a typical 3+3 dose-escalation study design.

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